

"2-(Difluoroacetyl)cyclohexanone" potential research applications

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Compound of Interest

Compound Name: 2-(Difluoroacetyl)cyclohexanone

CAS No.: 149894-28-0

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Technical Guide: 2-(Difluoroacetyl)cyclohexanone A Privileged Scaffold for Fluorinated Heterocycle Synthesis[1]

Executive Summary

2-(Difluoroacetyl)cyclohexanone represents a critical class of fluorinated 1,3-dicarbonyl intermediates.[1] Unlike its non-fluorinated analogs, this molecule introduces a difluoromethyl () moiety—a lipophilic hydrogen bond donor that serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry.[1][2]

This guide provides a rigorous technical analysis of its synthesis, tautomeric behavior, and application as a precursor for 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazoles (fused pyrazoles), a structural motif increasingly prevalent in kinase inhibitors and GPCR modulators. [1]

Chemical Architecture & Tautomeric Equilibrium

The reactivity of **2-(difluoroacetyl)cyclohexanone** is defined by the electron-withdrawing nature of the

-fluorine atoms.[1] This creates a complex equilibrium between the diketo form, the enol form, and—crucially—the gem-diol (hydrate) form upon exposure to moisture.

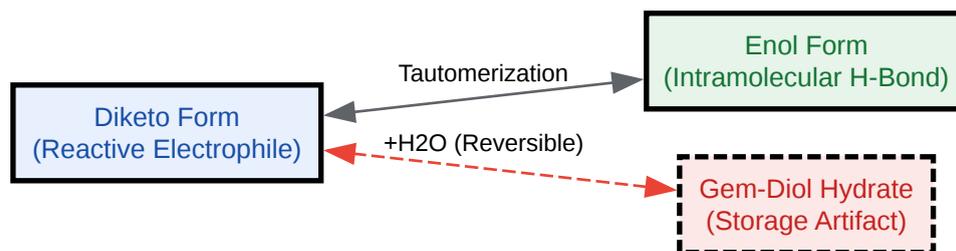
The Fluorine Effect

The electronegativity of the

group significantly lowers the

of the methine proton at the C2 position, stabilizing the enol tautomer via an intramolecular hydrogen bond. However, the highly electrophilic exocyclic carbonyl is prone to hydration.

Key Stability Insight: Researchers must store this compound under anhydrous conditions (Argon/Nitrogen atmosphere).[1] Exposure to ambient moisture shifts the equilibrium toward the hydrate, which can complicate stoichiometric calculations in subsequent condensation reactions.



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Figure 1: Tautomeric and hydration equilibrium.[1][3] The electron-deficient carbonyl is highly susceptible to reversible hydration.[1]

Synthetic Protocol: Kinetic Enolate Acylation

The most reliable synthesis involves the Claisen condensation of the cyclohexanone enolate with ethyl difluoroacetate.

Critical Parameter: Use of Lithium Hexamethyldisilazide (LiHMDS) at -78°C is superior to Sodium Hydride (NaH).[1] NaH often leads to thermodynamic equilibration and self-condensation of cyclohexanone, whereas LiHMDS ensures kinetic deprotonation.[1]

Step-by-Step Methodology

- Reagents:
 - Cyclohexanone (1.0 equiv)[1][4]
 - LiHMDS (1.1 equiv, 1.0 M in THF)
 - Ethyl difluoroacetate (1.2 equiv)[1]
 - Solvent: Anhydrous THF
- Procedure:
 - Enolization: Cool a solution of LiHMDS in THF to -78°C . Add cyclohexanone dropwise over 15 minutes. Stir for 45 minutes to ensure complete formation of the lithium enolate.
 - Acylation: Add ethyl difluoroacetate (neat) dropwise to the enolate solution at -78°C . The low temperature prevents the attack of the enolate on the unreacted ketone.
 - Warming: Allow the mixture to warm to 0°C over 2 hours.
 - Quench: Quench with saturated aqueous
.
 - Isolation: Extract with EtOAc, wash with brine, and dry over
.
 - Purification: Flash column chromatography (Hexanes/EtOAc).[1] Note: The product may streak due to enol acidity; adding 1% acetic acid to the eluent can improve resolution.

Parameter	Specification	Rationale
Temperature	-78°C	Prevents O-acylation and self-condensation.[1]
	0°C	
Base	LiHMDS	Sterically hindered base favors kinetic deprotonation.[1]
Stoichiometry	1.2 eq. Ester	Excess electrophile drives the reaction to completion.

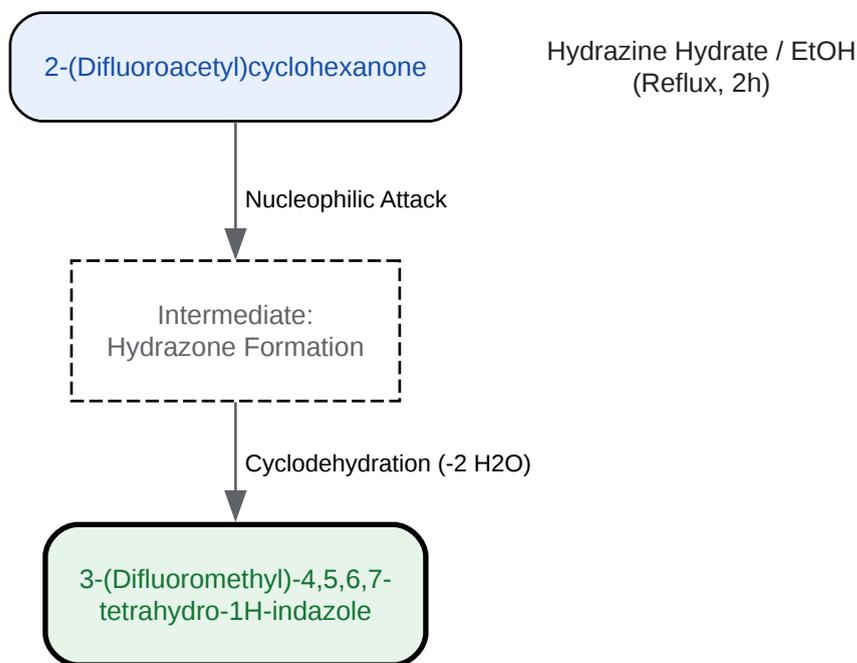
Application: Synthesis of Fluorinated Tetrahydroindazoles

The primary utility of **2-(difluoroacetyl)cyclohexanone** is its condensation with hydrazines to form 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole.[1] This scaffold is a bioisostere for 3-methyl or 3-trifluoromethyl indazoles found in anti-inflammatory drugs and kinase inhibitors.[1]

Reaction Mechanism

The reaction proceeds via a binucleophilic attack of hydrazine on the 1,3-dicarbonyl system.

- **Imine Formation:** The more nucleophilic nitrogen of hydrazine attacks the exocyclic (difluoroacetyl) carbonyl, which is more electrophilic due to the fluorine atoms.
- **Cyclization:** The second nitrogen attacks the ring carbonyl.
- **Dehydration:** Loss of two water molecules yields the aromatic pyrazole ring fused to the cyclohexane.



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Figure 2: Condensation workflow for fused pyrazole synthesis.

Medicinal Chemistry: The Bioisostere

In drug design, replacing a methyl (

) or trifluoromethyl (

) group with difluoromethyl (

) can drastically alter pharmacokinetics.[5]

- Lipophilic H-Bond Donor: The

proton is sufficiently acidic to act as a weak hydrogen bond donor (unlike

or

).[1] This allows the molecule to interact with polar residues in a protein binding pocket while maintaining high lipophilicity.

- **Metabolic Stability:** The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic "soft spots" on the aliphatic ring.

Comparative Properties:

Substituent	H-Bond Donor?	Lipophilicity (Est.)	Electronic Effect
	No	Moderate	Weak Donor
	No	High	Strong Withdrawal
	Yes (Weak)	High	Strong Withdrawal

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